3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile
CAS No.: 2088941-86-8
Cat. No.: VC7876347
Molecular Formula: C15H11F3N2O
Molecular Weight: 292.26
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2088941-86-8 |
|---|---|
| Molecular Formula | C15H11F3N2O |
| Molecular Weight | 292.26 |
| IUPAC Name | 3-(3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile |
| Standard InChI | InChI=1S/C15H11F3N2O/c1-9-3-10(2)5-12(4-9)21-14-6-11(15(16,17)18)8-20-13(14)7-19/h3-6,8H,1-2H3 |
| Standard InChI Key | FIRJBDDTVDMKHK-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N)C |
| Canonical SMILES | CC1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N)C |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Attributes
The compound’s IUPAC name, 3-(3,5-dimethylphenoxy)-5-(trifluoromethyl)pyridine-2-carbonitrile, reflects its hybrid structure: a pyridine ring substituted at positions 2, 3, and 5 with a cyano group, a 3,5-dimethylphenoxy group, and a trifluoromethyl group, respectively . The stereoelectronic effects of these substituents influence its reactivity. For instance, the electron-withdrawing trifluoromethyl group () enhances the pyridine ring’s electrophilicity, while the phenoxy group contributes steric bulk and potential π-π stacking interactions.
Table 1: Key Identifiers of 3-(3,5-Dimethyl-phenoxy)-5-trifluoromethyl-pyridine-2-carbonitrile
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 292.26 g/mol | |
| CAS Registry Number | 338960-02-4 | |
| SMILES | CC1=CC(=CC(=C1)OC2=C(N=CC(=C2)C(F)(F)F)C#N)C | |
| InChI Key | FIRJBDDTVDMKHK-UHFFFAOYSA-N |
Spectroscopic and Computational Data
While experimental spectral data (e.g., NMR, IR) are absent in available literature, computational descriptors such as the InChI code and SMILES string enable virtual modeling of its 3D conformation . The planar pyridine ring and orthogonal phenoxy group likely create a twisted geometry, affecting its solubility and crystallinity.
Synthesis and Manufacturing
Patent-Based Methodologies
A Chinese patent (CN106349159A) outlines a preparation method for structurally related pyridine derivatives, offering insights into plausible synthetic routes for this compound . The protocol involves:
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Activation and Substitution: Reacting 3-chloro-2-R-5-trifluoromethyl pyridine with a nucleophilic tertiary amine (e.g., triethylamine) in a polar aprotic solvent like methanol. This step generates an organic salt via nucleophilic aromatic substitution .
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Cyanation: Treating the intermediate with a cyanide source (e.g., hydrocyanic acid) in a water-immiscible solvent (e.g., dichloromethane). Acidic work-up yields the target nitrile .
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Purification: Distillation under reduced pressure isolates the product with reported yields exceeding 85% .
This method avoids toxic nitrile solvents, favoring dichloromethane for easier recycling and reduced environmental impact .
Challenges in Scalability
Key limitations include the handling of hazardous intermediates (e.g., hydrocyanic acid) and the need for stringent temperature control during cyanation . Alternative pathways using safer cyanating agents (e.g., potassium cyanide with phase-transfer catalysts) remain unexplored but could enhance industrial feasibility.
Physicochemical Properties and Stability
Spectroscopic Predictions
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IR Spectroscopy: Expected peaks include near 2240 cm and around 1100–1200 cm.
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H NMR: The 3,5-dimethylphenoxy group’s aromatic protons would resonate as a singlet (~6.5–7.0 ppm), while pyridine protons may appear as doublets or triplets downfield due to deshielding.
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